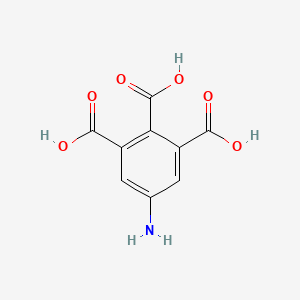

5-Amino-1,2,3-benzenetricarboxylic acid

Vue d'ensemble

Description

5-Amino-1,2,3-benzenetricarboxylic acid, also known as 3,4,5-tricarboxyaniline, is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzene with three carboxylic acid groups and one amino group attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of other complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3-benzenetricarboxylic acid typically involves a multi-step process starting from 1,2,3-benzenetricarboxylic acid. The primary steps include nitration and subsequent reduction. The nitration is carried out by dissolving 1,2,3-benzenetricarboxylic acid in a nitric acid environment, followed by reaction with sulfuric acid to obtain 5-nitro-1,2,3-benzenetricarboxylic acid. This intermediate is then dissolved in methanol and reacted with hydrogen in the presence of a catalyst, such as palladium on carbon, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but employs continuous synthesis methods to enhance safety and efficiency. The use of microchannel reactors allows for better control over reaction conditions, such as temperature and pressure, and improves mass transfer and heat exchange efficiency. This method also minimizes the risks associated with handling large quantities of reactive chemicals .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1,2,3-benzenetricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.

Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

Coordination Chemistry

5-Amino-1,2,3-benzenetricarboxylic acid serves as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in the development of metal-organic frameworks (MOFs). For instance, studies have shown that when combined with zinc and copper ions, the compound can yield new coordination polymers with unique structural properties and potential applications in catalysis and gas storage .

Organic Synthesis

The compound acts as an intermediate in the synthesis of dyes and pigments. Its carboxylic acid groups contribute to the formation of azo compounds, which are widely used in textile dyeing processes. Additionally, it has been investigated for its role in synthesizing functional materials that exhibit fluorescence properties, making it useful in sensor technology for detecting metal ions .

Biomedical Applications

Drug Development

Research indicates that this compound can be modified to enhance its pharmacological properties. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in targeted drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents.

Biodegradable Implants

The compound has been studied for its application in biodegradable implants. These implants can provide temporary support in orthopedic applications while gradually degrading into non-toxic byproducts. Research has demonstrated that incorporating this compound into polymer matrices can improve the mechanical properties and degradation rates of these implants .

Environmental Science

Water Treatment

this compound is being researched for its potential use in water treatment processes. Its ability to chelate heavy metals makes it a candidate for removing contaminants from wastewater. Studies have shown that it effectively binds with metals such as lead and cadmium, facilitating their removal from aquatic environments .

Soil Remediation

The compound's chelating properties also extend to soil remediation efforts. By binding heavy metals in contaminated soils, it can help stabilize these pollutants and reduce their bioavailability to plants and microorganisms. This application is crucial for restoring contaminated land and preventing toxic metal uptake by crops.

Case Studies

Mécanisme D'action

The mechanism of action of 5-Amino-1,2,3-benzenetricarboxylic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the carboxylic acid groups can chelate metal ions and participate in coordination chemistry. These interactions enable the compound to act as a versatile building block in the synthesis of complex molecules and materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminoisophthalic acid: Similar structure with two carboxylic acid groups and one amino group.

2-Aminobenzene-1,3,5-tricarboxylic acid: Another tricarboxylic acid derivative with an amino group at a different position.

Uniqueness

5-Amino-1,2,3-benzenetricarboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its analogs. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Activité Biologique

5-Amino-1,2,3-benzenetricarboxylic acid (commonly referred to as 5-ABTCA) is an aromatic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

5-ABTCA has the molecular formula and a molecular weight of 211.15 g/mol. Its structure consists of a benzene ring with three carboxylic acid groups and an amino group, contributing to its solubility and reactivity in biological systems .

Mechanisms of Biological Activity

The biological activity of 5-ABTCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that 5-ABTCA exhibits inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for regulating pH and fluid balance in biological systems. Inhibition studies have shown that derivatives of 5-ABTCA can achieve low nanomolar inhibitory constants against specific CA isozymes, suggesting strong potential as therapeutic agents .

- Metal Coordination : The compound also forms coordination complexes with transition metals, which can enhance its biological efficacy. For instance, complexes formed with zinc(II) and copper(II) have shown promising results in catalysis and drug delivery systems due to their stability and bioavailability .

Biological Applications

The diverse biological activities of 5-ABTCA suggest several potential applications:

- Anticancer Activity : Preliminary studies indicate that some derivatives of 5-ABTCA may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the disruption of metabolic pathways critical for cancer cell proliferation .

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of 5-ABTCA against various pathogens. This property is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance .

Case Study 1: Inhibition of Carbonic Anhydrases

A study investigated the inhibition potency of several derivatives of 5-ABTCA against human carbonic anhydrase isoforms I, II, IX, and XII. The results demonstrated that certain non-polar side chain substitutions significantly enhanced inhibitory activity against hCA XII, with K_i values ranging from 7.5 to 9.4 nM for the most effective derivatives .

| Compound | Isozyme | K_i (nM) |

|---|---|---|

| Derivative A | hCA I | 51.67 ± 4.76 |

| Derivative B | hCA II | 40.35 ± 5.74 |

| Derivative C | hCA IX | 10.93 - 25.06 |

| Derivative D | hCA XII | 7.5 - 9.4 |

Case Study 2: Antimicrobial Activity

In a separate study focusing on antimicrobial efficacy, derivatives of 5-ABTCA were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing the compound's potential as a lead structure for developing new antibiotics .

Propriétés

IUPAC Name |

5-aminobenzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLNKQMKMBNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560223 | |

| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37141-01-8 | |

| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,3-benzenetricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.